![molecular formula C21H24O2S2 B14494939 2-[2-(1,3-Dithian-2-yl)ethyl]-4,5-diphenyl-1,3-dioxolane CAS No. 65480-49-1](/img/structure/B14494939.png)
2-[2-(1,3-Dithian-2-yl)ethyl]-4,5-diphenyl-1,3-dioxolane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[2-(1,3-Dithian-2-yl)ethyl]-4,5-diphenyl-1,3-dioxolane is a complex organic compound characterized by the presence of dithiane and dioxolane rings
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(1,3-Dithian-2-yl)ethyl]-4,5-diphenyl-1,3-dioxolane typically involves the reaction of carbonyl compounds with 1,3-propanedithiol or 1,2-ethanedithiol in the presence of a Brönsted or Lewis acid catalyst . The reaction conditions often require the use of solvents such as toluene and purification steps like distillation and chromatography .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for higher yields and purity, as well as implementing efficient purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
2-[2-(1,3-Dithian-2-yl)ethyl]-4,5-diphenyl-1,3-dioxolane can undergo various types of chemical reactions, including:
Oxidation: Using reagents like KMnO₄ or OsO₄.
Reduction: Employing agents such as LiAlH₄ or NaBH₄.
Substitution: Involving nucleophiles like RLi or RMgX.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. The reactions are typically carried out under controlled temperatures and in the presence of appropriate solvents to ensure high selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions can produce thiols or thioethers .
Applications De Recherche Scientifique
2-[2-(1,3-Dithian-2-yl)ethyl]-4,5-diphenyl-1,3-dioxolane has several applications in scientific research:
Mécanisme D'action
The mechanism by which 2-[2-(1,3-Dithian-2-yl)ethyl]-4,5-diphenyl-1,3-dioxolane exerts its effects involves interactions with molecular targets such as enzymes and receptors. The dithiane and dioxolane rings can participate in various chemical reactions, influencing the compound’s reactivity and stability . These interactions can modulate biological pathways and processes, making the compound valuable for research and therapeutic applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-[2-(1,3-Dithian-2-yl)ethyl]-1,3-dithiane
- 2-[2-(1,3-Dithian-2-yl)ethyl]-2-methyl-1,3-dithiane
- 2,2-Diphenyl-1,3-dithiane
Uniqueness
2-[2-(1,3-Dithian-2-yl)ethyl]-4,5-diphenyl-1,3-dioxolane is unique due to the presence of both dithiane and dioxolane rings, which confer distinct chemical properties and reactivity. This dual-ring structure allows for diverse applications and makes it a versatile compound in various fields of research.
Propriétés
Numéro CAS |
65480-49-1 |
|---|---|
Formule moléculaire |
C21H24O2S2 |
Poids moléculaire |
372.5 g/mol |
Nom IUPAC |
2-[2-(1,3-dithian-2-yl)ethyl]-4,5-diphenyl-1,3-dioxolane |
InChI |
InChI=1S/C21H24O2S2/c1-3-8-16(9-4-1)20-21(17-10-5-2-6-11-17)23-18(22-20)12-13-19-24-14-7-15-25-19/h1-6,8-11,18-21H,7,12-15H2 |
Clé InChI |
TVHILVXEVBQJAU-UHFFFAOYSA-N |
SMILES canonique |
C1CSC(SC1)CCC2OC(C(O2)C3=CC=CC=C3)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


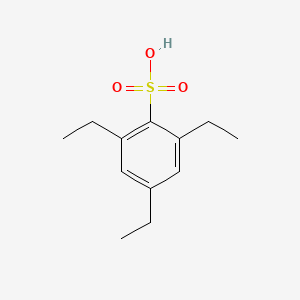

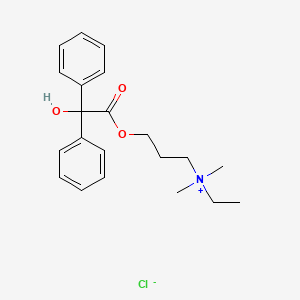
![Tetramethyl bicyclo[3.3.1]nonane-1,2-diylbisboronate](/img/structure/B14494880.png)
![(E)-1-(4-Heptylphenyl)-2-[4-(hexyloxy)phenyl]diazene](/img/structure/B14494883.png)
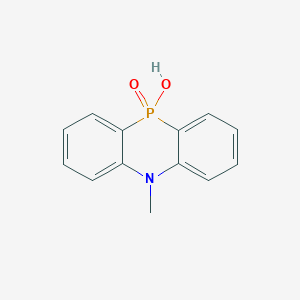
acetate](/img/structure/B14494907.png)

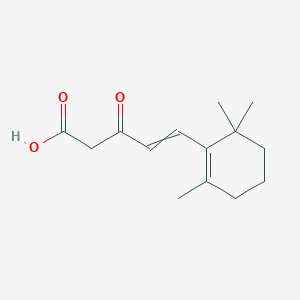
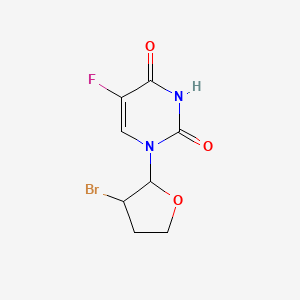
![7-Azido-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B14494930.png)


![5-Acetyl-1,3-di-tert-butylbicyclo[2.1.0]pentan-2-one](/img/structure/B14494942.png)
